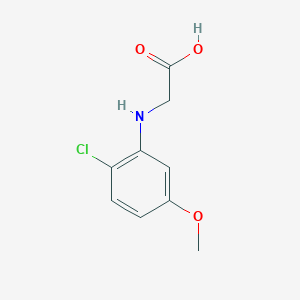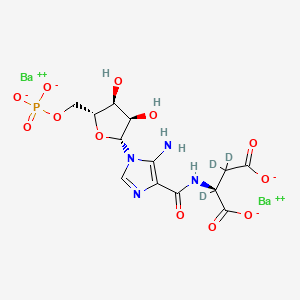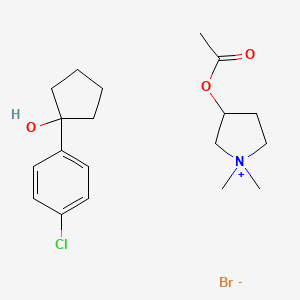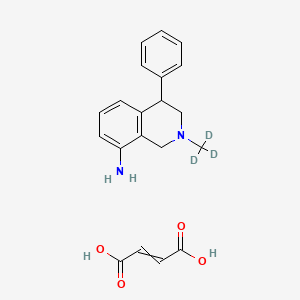
Cadaverine-15N2Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadaverine-15N2Dihydrochloride is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine is also known as 1,5-diaminopentane, 1,5-pentanediamine, and pentamethylene diamine. It is a colorless, viscous, fuming liquid with a distinctive odor. Cadaverine is produced by the decarboxylation of the amino acid lysine and is found in various organisms, including humans, animals, plants, bacteria, fungi, and other microbes .
准备方法
Synthetic Routes and Reaction Conditions: Cadaverine-15N2Dihydrochloride can be synthesized through various methods, including green chemical and bioconversion technologies. One common method involves the decarboxylation of lysine using lysine decarboxylase enzymes. This process can be carried out using microbial fermentation, where engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce cadaverine from renewable resources such as glucose or glycerol .
Industrial Production Methods: Industrial production of cadaverine typically involves whole-cell biotransformation or microbial fermentation. In whole-cell biotransformation, L-lysine is used as a substrate, and lysine decarboxylase is overexpressed to produce cadaverine. Microbial fermentation involves the use of engineered microbial consortia to convert renewable resources into cadaverine. This method is environmentally friendly and economically viable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Cadaverine-15N2Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of various high-value products.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific enzymes or catalysts to facilitate the desired reactions .
Major Products Formed: The major products formed from the reactions of this compound include polyamides, polyurethanes, and polyureas. These products have excellent mechanical properties, air permeability, moisture absorption, and flame retardancy, making them suitable for use in various industries such as automotive, packaging, electronics, and textiles .
科学研究应用
Cadaverine-15N2Dihydrochloride has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a monomer for the synthesis of renewable polymers such as polyamide, polyurethane, and polyurea. In biology, it plays a role in cell division and growth, promoting the development of pistils and stamens, regulating senescence, and improving fruit development .
In medicine, this compound is used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysenteryIn industry, it is used to produce high-performance materials such as nylon 5X, which have excellent properties and are used in chemical fibers and engineering plastics .
作用机制
The mechanism of action of cadaverine-15N2Dihydrochloride involves its interaction with various molecular targets and pathways. It is formed by the bacterial decarboxylation of lysine, and its effects are mediated through its interaction with specific enzymes and receptors. The compound can participate in various physiological processes, including cell division, growth regulation, and senescence .
相似化合物的比较
Cadaverine-15N2Dihydrochloride is similar to other polyamines such as putrescine, spermidine, and spermine. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to participate in the synthesis of high-performance materials such as nylon 5X and pentamethylene diisocyanate. This uniqueness makes it a valuable compound for various industrial applications .
List of Similar Compounds:- Putrescine
- Spermidine
- Spermine
- 1,6-Hexanediamine
- 1,4-Butanediamine
This compound stands out due to its specific applications in the synthesis of renewable polymers and high-performance materials, making it a compound of significant interest in scientific research and industrial applications .
属性
分子式 |
C5H14N2 |
|---|---|
分子量 |
104.16 g/mol |
IUPAC 名称 |
pentane-1,5-di(15N2)amine |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i6+1,7+1 |
InChI 键 |
VHRGRCVQAFMJIZ-AKZCFXPHSA-N |
手性 SMILES |
C(CC[15NH2])CC[15NH2] |
规范 SMILES |
C(CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)


![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)



